1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea
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Overview
Description
1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea is a synthetic organic compound known for its unique chemical structure and properties It features a tert-butyl group attached to a phenyl ring, which is further connected to a urea moiety through a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-tert-butylphenyl isocyanate: This can be achieved by reacting 4-tert-butylaniline with phosgene or a phosgene substitute under controlled conditions.
Reaction with 1-methylpiperidine: The 4-tert-butylphenyl isocyanate is then reacted with 1-methylpiperidine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or piperidine ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-tert-butylphenyl)piperazine: Shares the tert-butylphenyl moiety but differs in the presence of a piperazine ring instead of a urea group.
4-tert-butylphenyl isocyanate: A precursor in the synthesis of the target compound, featuring the same phenyl ring with a tert-butyl group.
1-methylpiperidine: A key reactant in the synthesis, containing the piperidine ring structure.
Uniqueness
1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-18(2,3)15-5-7-16(8-6-15)20-17(22)19-13-14-9-11-21(4)12-10-14/h5-8,14H,9-13H2,1-4H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGOXUPHYGXZSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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